FTI-277

Overview

Description

FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme critical for post-translational prenylation of Ras-family GTPases. Prenylation facilitates membrane localization and activation of Ras proteins, which drive downstream signaling pathways involved in cell proliferation, differentiation, and survival . This compound specifically targets farnesylated proteins, such as H-Ras, while sparing geranylgeranylated isoforms like Rho and Rac .

Preparation Methods

Synthetic Routes and Reaction Schemes

Core Scaffold Construction via Suzuki-Miyaura Coupling

The biphenyl backbone of FTI-277 is synthesized through a Suzuki-Miyaura cross-coupling reaction. Key steps include:

- Coupling of 2-bromo-4-nitrotoluene with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) to yield 4-nitro-2-phenyltoluene.

- Oxidation of the methyl group to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, forming 4-nitro-2-phenylbenzoic acid.

This scaffold provides the hydrophobic core critical for FTase inhibition.

Stepwise Synthesis of this compound

Reductive Amination for Imidazole Attachment

The imidazole group, essential for FTase binding, is introduced via reductive amination:

- Condensation of the biphenyl-aniline intermediate with 1-(4-phenylbenzyl)-1H-imidazole-4-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.

- Reaction conditions : 0–25°C, 4–6 hours, yielding 70–80% of the secondary amine product.

Esterification and Salt Formation

The final prodrug is obtained through esterification and salt exchange:

- Methyl esterification of the carboxylic acid using thionyl chloride (SOCl₂) in methanol, achieving quantitative conversion.

- Trifluoroacetate salt formation via treatment with trifluoroacetic acid (TFA) in diethyl ether, enhancing solubility and stability.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Coupling solvent | DCM over THF or DMF | +15% | |

| Reductive amination | NaBH₃CN over NaBH₄ | +20% | |

| Palladium catalyst | Pd(PPh₃)₄ over PdCl₂ | +12% |

Purification Techniques

- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted methionine ester.

- Recrystallization : Methanol/water (9:1) system achieves ≥95% purity (HPLC).

Analytical Characterization and Quality Control

Structural Confirmation

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (CD₃OD) | δ 4.43 (q, J = 4.5 Hz, CH₂N) | |

| HRMS | m/z 561.64 [M+H]+ (C₂₂H₃₀ClN₃O₃S₂) | |

| HPLC | Retention time: 12.3 min (C18 column) |

Batch Consistency Testing

- Solubility profiles : ≥100 mg/mL in DMSO, ≥4.6 mg/mL in ethanol.

- Stability : Room-temperature storage for 6 months without decomposition.

Comparative Analysis of Synthetic Methodologies

Prodrug vs. Parent Compound Synthesis

| Step | FTI-276 (Parent) | This compound (Prodrug) |

|---|---|---|

| Esterification | Not performed | SOCl₂/MeOH, 0°C, 1 h |

| Bioavailability | Low (polar carboxylate) | High (lipophilic ester) |

The methyl ester in this compound increases cellular uptake by 10-fold compared to FTI-276.

Scale-Up Challenges

- Pd catalyst removal : Required three washes with 5% aqueous EDTA to reduce residual Pd to <10 ppm.

- TFA salt hygroscopicity : Controlled via packaging under nitrogen with desiccants.

Industrial Production Protocols

Pilot-Scale Synthesis (10 kg Batch)

- Reactor setup : 500 L glass-lined vessel with overhead stirring and temperature control.

- Process parameters :

- Suzuki coupling: 80°C, 12 h, N₂ atmosphere

- Reductive amination: 25°C, pH 6–7, 6 h

- Yield : 68% overall (from 2-bromo-4-nitrotoluene).

Regulatory Compliance

- ICH guidelines : Q3A (impurities <0.15%), Q6A (specifications for polymorphs).

- Genotoxic impurities : Controlled via purge studies (residual SOCl₂ <1 ppm).

Emerging Innovations in this compound Synthesis

Continuous Flow Chemistry

Microreactor systems reduce reaction times:

Enzymatic Resolution for Chiral Purity

Lipase-mediated kinetic resolution achieves 99.5% enantiomeric excess (ee) for the methionine moiety, addressing racemization during peptide coupling.

Chemical Reactions Analysis

Types of Reactions

FTI-277 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like thiols and amines can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Case Studies and Findings

- Breast Cancer: FTI-277 has shown potent inhibitory effects on the proliferation and invasion of breast cancer cells, particularly those expressing active H-Ras. In studies, treatment with this compound significantly decreased EGF-induced invasion by inhibiting H-Ras activation, suggesting its potential as a therapeutic agent for breast cancer management .

- Multiple Myeloma: Research indicated that this compound exhibits cytotoxic activity against myeloma cell lines with activated Ras mutations. Specifically, H929 cells were more sensitive to this compound compared to other cell lines, highlighting its potential in treating Ras-driven malignancies .

| Cancer Type | Cell Line | Effect of this compound |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Inhibits proliferation and invasion |

| Multiple Myeloma | H929 | Induces cell death in Ras-mutated cells |

Immune Modulation

This compound has been studied for its effects on immune function during sepsis. In a murine model of sepsis induced by cecal ligation and puncture (CLP), this compound treatment improved survival rates and bacterial clearance while modulating immune responses.

Findings

The study showed that this compound reduced farnesylated proteins in the spleen and mitigated apoptosis in immune cells, enhancing the activity of regulatory T cells (Tregs) and macrophages . This suggests a novel role for this compound in managing sepsis through immune modulation.

Case Studies

In vitro studies indicated that this compound prevented phosphate-induced mineral deposition in VSMCs and inhibited their osteogenic differentiation. Additionally, it increased expression of matrix Gla protein (MGP), an inhibitor of mineralization .

| Study Focus | Outcome |

|---|---|

| VSMC Calcification | Inhibition of mineralization via Akt signaling |

| Apoptosis Prevention | Reduced apoptosis in VSMCs treated with this compound |

Potential Applications

Research suggests that this compound may have neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. The compound's ability to inhibit harmful signaling pathways could be beneficial in neurodegenerative diseases.

Mechanism of Action

FTI-277 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the farnesylation of proteins containing a CAAX motif. This inhibition prevents the proper localization and function of these proteins, particularly the oncogenic Ras proteins. By blocking the farnesylation of Ras, this compound disrupts Ras signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, this compound has been shown to modulate other signaling pathways, such as the PI3K/Akt pathway, contributing to its anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Key Pharmacological Properties:

- Selectivity : Inhibits H-Ras processing at 10 nM, N-Ras at 5 μM, and K-Ras at 10 μM .

- Mechanism : Blocks Ras membrane insertion, suppressing downstream signaling (e.g., PLCγ1, PI3K/Akt) .

- Therapeutic Applications: Demonstrated efficacy in sepsis (improves bacterial clearance and reduces apoptosis) , vascular calcification (via PI3K/Akt activation) , and cancer (synergizes with cisplatin in nasopharyngeal carcinoma) .

FTI-276 (Peptidomimetic FTase Inhibitor)

- Target Specificity : Similar to FTI-277 but structurally distinct (tetrapeptide mimetic of K-Ras4B C-terminus).

- Efficacy: Inhibits K-Ras-mutated lung carcinoma growth in vivo, even with p53 deletion .

- Key Difference : FTI-276 shows stronger activity against K-Ras isoforms compared to this compound, which requires higher concentrations for K-Ras inhibition .

GGTI-286 and GGTI-298 (Geranylgeranyltransferase Inhibitors)

- Target Specificity : Inhibit geranylgeranylation (e.g., Rho, Rap1A) rather than farnesylation.

- Therapeutic Relevance : GGTIs are more effective in fibrotic diseases and t(4;14)-positive multiple myeloma .

Manumycin A (Natural FTase Inhibitor)

- Mechanism : Competes with Ras for FTase binding.

Data Tables

Table 1: Selectivity and Efficacy of FTase Inhibitors

*Estimated from in vivo studies.

Table 2: Functional Differences in Signaling Pathways

| Compound | PI3K/Akt Activation | Caspase-3 Inhibition | Synergy with Cisplatin |

|---|---|---|---|

| This compound | Yes | Yes | Yes (HONE1 cells) |

| FTI-276 | No data | No data | No data |

| GGTI-286 | No | No | No |

Research Findings and Clinical Implications

Biological Activity

FTI-277, a farnesyltransferase inhibitor (FTI), has garnered attention for its potential therapeutic applications in cancer and vascular diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for treatment.

This compound primarily inhibits the farnesylation process, which is crucial for the proper functioning of Ras proteins. By preventing Ras from being modified and anchored to the cell membrane, this compound disrupts downstream signaling pathways that promote cell proliferation and survival.

Key Mechanisms:

- Inhibition of H-Ras Activation : this compound has been shown to selectively inhibit H-Ras activation without affecting N-Ras. This selective inhibition leads to a decrease in the migratory and invasive capabilities of breast cancer cells such as MDA-MB-231 .

- Cytoplasmic Accumulation of Ras-Raf Complexes : The compound induces the accumulation of inactive Ras-Raf complexes in the cytoplasm, which prevents the activation of downstream signaling pathways .

Effects on Cancer Cell Lines

This compound has demonstrated significant anti-cancer effects across various studies involving different cancer cell lines:

Table 1: Summary of this compound Effects on Cancer Cell Lines

Case Studies

- Breast Cancer : A study focused on MDA-MB-231 cells revealed that this compound significantly decreased the EGF-enhanced invasion in a concentration-dependent manner. The treatment also reduced levels of H-Ras-GTP, indicating effective inhibition of H-Ras activation .

- Vascular Smooth Muscle Cells (VSMCs) : this compound was shown to inhibit calcification in VSMCs by up-regulating PI3K/Akt signaling pathways. This effect was linked to a reduction in apoptosis and mineralization, suggesting therapeutic potential for preventing vascular calcification .

- Liver Cancer : Research indicated that this compound inhibited growth in liver cancer cell lines HepG2 and Huh7, with significant effects observed at concentrations between 10 μM and 30 μM .

Inhibition of Cell Proliferation

This compound caused G1 phase arrest in treated cancer cells, leading to reduced proliferation rates. For instance, after treatment with 30 μM this compound, there was a notable decrease in the percentage of N-Ras cells in the S phase from 18% to 12% .

Induction of Apoptosis

The compound induced apoptosis in specific cell lines under low serum conditions, particularly in N-Ras and K-Ras expressing cells. The apoptotic induction ranged from 15% to 30%, highlighting its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What is the primary mechanism of FTI-277 in cellular signaling pathways?

this compound is a farnesyltransferase inhibitor that blocks the post-translational farnesylation of Ras-family proteins (e.g., H-Ras, K-Ras), preventing their membrane localization and activation of downstream signaling cascades. This inhibition disrupts Ras-dependent processes such as cell differentiation and survival. For example, in embryonic stem (ES) cells, this compound selectively suppresses endothelial differentiation by targeting H-Ras signaling, as evidenced by reduced PECAM1+ populations and impaired PLCγ1 pathway activity .

Q. How does this compound influence vascular development in experimental models?

In mouse embryo models, this compound treatment (10–20 μM) reduces PECAM1+ vascular structures without affecting overall yolk sac development, indicating selective inhibition of endothelial differentiation. Quantitative RT-PCR confirmed decreased PECAM1 expression while αSMA levels remained unchanged, suggesting specificity in targeting vascular progenitor cells. This effect is linked to disrupted H-Ras signaling in VEGFR2+ progenitors .

Q. What experimental methods confirm this compound's inhibition of Ras farnesylation?

Active Ras pull-down assays combined with Western blotting are standard. For instance, in vascular smooth muscle cells (VSMCs), this compound (10 μM) reduces active Ras levels after serum stimulation without altering total Ras expression. This method validates target engagement and specificity .

Advanced Research Questions

Q. How does this compound modulate the PI3K/Akt pathway to inhibit vascular calcification?

Under calcifying conditions (β-glycerophosphate treatment), this compound (20 μM) upregulates phosphorylated Akt in VSMCs, suppressing osteogenic markers (Runx2, Msx2) and mineral deposition. Co-treatment with the Akt inhibitor SH6 reverses these effects, confirming pathway specificity. Key methods include qPCR, Alizarin Red staining, and Western blotting for pAkt/Akt .

Q. How does timing affect this compound's efficacy in progerin-related models?

Early this compound administration (pre-progerin accumulation) reduces progerin levels and DNA damage in nuclear dermal fibroblasts, while late treatment shows limited effects. Western blot analyses demonstrate that early intervention prevents progerin-induced senescence, highlighting the importance of treatment timing in therapeutic strategies .

Q. How can contradictory data on this compound's pro- and anti-apoptotic roles be resolved?

Context-dependent factors (cell type, stress stimuli, and downstream effectors) must be systematically analyzed. For example, this compound inhibits phosphate-induced VSMC apoptosis via PI3K/Akt activation but enhances radiation-induced apoptosis in H-Ras-transformed cells through JNK pathway activation . Comparative studies using standardized apoptosis assays (e.g., caspase-3 activation, DAPI staining) in matched conditions are critical .

Q. What experimental designs isolate this compound's immunomodulatory effects in sepsis models?

Controlled in vivo sepsis models (e.g., cecal ligation and puncture) combined with ex vivo immune cell analyses are essential. Key methods include:

- Flow cytometry for splenic CD4+ T cells and F4/80+ macrophages to quantify PD-1/PD-L1 changes.

- Phagocytosis assays using fluorescent E. coli particles.

- Cytokine profiling (e.g., IFN-γ, IL-4) to assess Th1/Th2 balance.

These approaches confirmed this compound's sepsis-specific immunomodulation without altering baseline immune function .

Q. How does this compound restore E-cadherin-mediated cell adhesion in cancer metastasis studies?

this compound (2 × 10⁻⁵ M) increases Ca²⁺-dependent aggregation in HT29 and SW480 cancer cells, reversible by anti-E-cadherin antibodies. Immunoblotting shows upregulated E-cadherin expression, linking Ras inhibition to cadherin-mediated adhesion restoration. This method is critical for studying metastasis suppression .

Q. Methodological Considerations

Q. What concentration ranges are optimal for this compound in different models?

- VSMC calcification : 10–20 μM .

- Cancer stemness assays : 10 μM (induces 10–20% growth inhibition) .

- Sepsis models : 50 mg/kg/day (intraperitoneal) in mice .

Dosage should be justified based on cell type-specific sensitivity and prior IC₅₀ data (e.g., 500 pM for FTase inhibition in vitro) .

Q. How do researchers validate this compound's off-target effects?

Co-treatment with pathway-specific inhibitors (e.g., SH6 for Akt) or rescue experiments (e.g., constitutively active Ras mutants) can isolate on-target effects. For example, SH6 negates this compound's anti-apoptotic effects in VSMCs, confirming Akt dependency .

Q. Data Contradictions and Resolution

Q. Why does this compound enhance bacterial clearance in sepsis but not affect healthy macrophages?

this compound selectively modulates immune cells under septic stress (e.g., reduced PD-L1 expression on macrophages) without altering baseline phagocytosis in healthy cells. This specificity is confirmed by cytokine profiling and bacterial load assays .

Q. How does this compound exhibit both pro-survival and pro-apoptotic effects?

The outcome depends on cellular context:

Properties

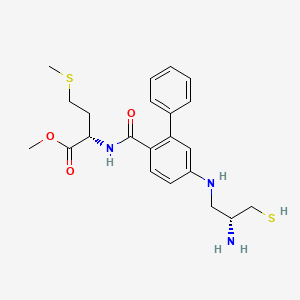

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPROVOIQKYTO-UZLBHIALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170006-73-2 | |

| Record name | FTI 277 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FTI 277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170006732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.